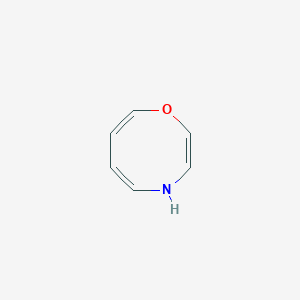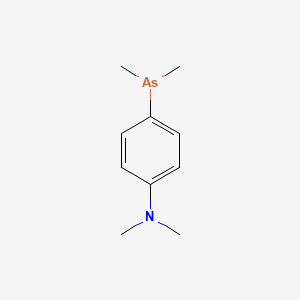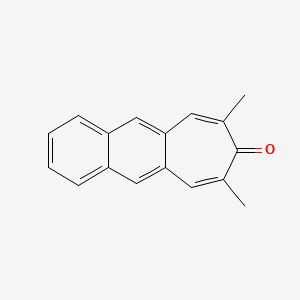![molecular formula C6H10O3 B14680401 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 30120-60-6](/img/structure/B14680401.png)
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3,6,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms and a methyl group attached to the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves the intramolecular cyclization of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of 5-vinyl-1,3-cyclohexadiene with an appropriate dienophile under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the Diels-Alder reaction and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: The methyl group and oxygen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other advanced materials
作用機序
The mechanism of action of 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with molecular targets through its functional groups. The oxygen atoms and the methyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Isopropoxy-5-methyl-3,6,8-trioxabicyclo[3.2.1]octane
- 6-Ethyl-1-methyl-2,7,8-trioxabicyclo[3.2.1]octane
Uniqueness
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific arrangement of oxygen atoms and the presence of a methyl group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications .
特性
CAS番号 |
30120-60-6 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
5-methyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O3/c1-6-4-7-2-5(9-6)3-8-6/h5H,2-4H2,1H3 |
InChIキー |
ZYYRPZUNVFRMSX-UHFFFAOYSA-N |
正規SMILES |
CC12COCC(O1)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
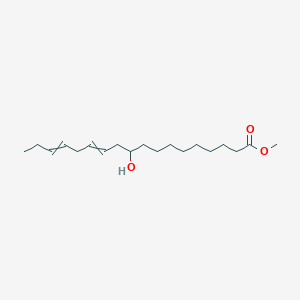
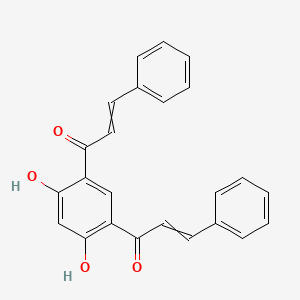
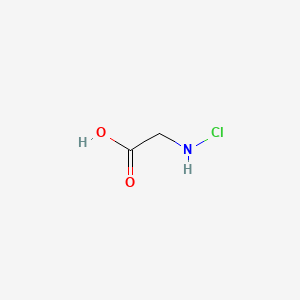
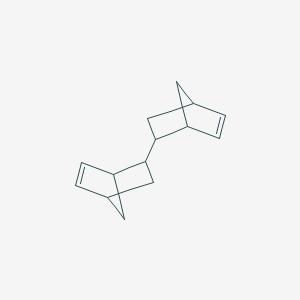
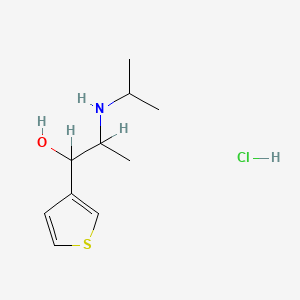
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
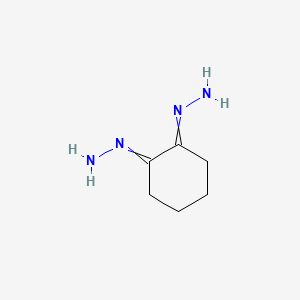
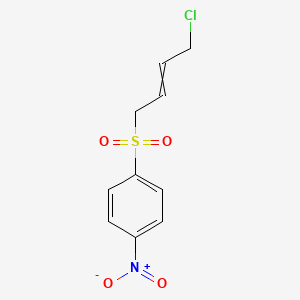

![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
